2-Hydroxy-3-(thiophene-2-yl)acrylic acid methyl ester
Description
Properties
IUPAC Name |
methyl (Z)-2-hydroxy-3-thiophen-2-ylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-11-8(10)7(9)5-6-3-2-4-12-6/h2-5,9H,1H3/b7-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJMGSLLTIWVGC-ALCCZGGFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=CS1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=CS1)/O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(thiophene-2-yl)acrylic acid methyl ester typically involves the condensation of thiophene-2-carbaldehyde with methyl acrylate in the presence of a base. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde group of thiophene-2-carbaldehyde reacts with the active methylene group of methyl acrylate to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-(thiophene-2-yl)acrylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond in the acrylic acid moiety can be reduced to form a saturated ester.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 2-oxo-3-(thiophene-2-yl)acrylic acid methyl ester.
Reduction: Formation of 2-hydroxy-3-(thiophene-2-yl)propanoic acid methyl ester.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-Hydroxy-3-(thiophene-2-yl)acrylic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(thiophene-2-yl)acrylic acid methyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the acrylic acid moiety can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
a. 2-Hydroxy-3-(furan-2-yl)acrylic Acid Methyl Ester
b. 2-Cyano-3-(thiophen-2-yl)acrylic Acid Methyl Ester
- Structure: Features a cyano (-CN) substituent instead of a hydroxyl (-OH) group (CAS: 29577-54-6) .
- This structural variation may shift applications toward materials science rather than biological inhibition.
Ester Group Variations
a. Ethyl 3-Amino-5-(3-chlorophenyl)thiophene-2-carboxylate
- Structure: Ethyl ester with amino and chloro substituents (CAS: Not provided) .
- Applications : Used as a pharmaceutical intermediate for serine protease inhibitors. The ethyl ester may improve metabolic stability compared to methyl esters, though at the cost of reduced lipophilicity.
Substituent Modifications
a. 2-Hydroxy-3-(tetrahydro-pyran-4-yl)-propionic Acid Methyl Ester
Data Table: Key Comparative Parameters
Research Findings and Implications
- Thiophene vs. Furan : The sulfur atom in thiophene enhances electron delocalization and hydrophobic interactions, critical for binding to Sortase A’s active site. Furan analogues lack these properties, leading to reduced efficacy .
- Ethyl esters may balance stability and bioavailability .
- Substituent Effects: Hydroxyl groups enable hydrogen bonding with biological targets, while cyano groups prioritize electronic applications due to altered reactivity .
Biological Activity
2-Hydroxy-3-(thiophene-2-yl)acrylic acid methyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a hydroxyl group and a thiophene moiety, which contribute to its unique reactivity and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological applications, and relevant research findings.
Target Enzymes : One of the primary targets for 2-hydroxy-3-(thiophene-2-yl)acrylic acid methyl ester is glycogen synthase kinase-3β (GSK-3β). This enzyme plays a crucial role in various cellular processes, including glucose metabolism and cell proliferation. The compound acts as an inhibitor by binding to the active site of GSK-3β, thereby modulating its activity.
Biochemical Pathways : By inhibiting GSK-3β, this compound may influence several biochemical pathways associated with insulin signaling and cellular growth. This inhibition can lead to altered glucose homeostasis and may have implications for conditions like diabetes and cancer.
Pharmacological Applications
Research has indicated that 2-hydroxy-3-(thiophene-2-yl)acrylic acid methyl ester exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties. It has been evaluated for its effectiveness against various pathogens, showing promising results in inhibiting bacterial growth .
- Anti-inflammatory Properties : The compound's structural features may confer anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease models.
- Potential in Drug Development : Its unique chemical structure allows it to serve as an intermediate in synthesizing more complex organic molecules, potentially leading to novel therapeutic agents.
In Vitro Studies
A study evaluated the antimicrobial activity of derivatives related to 2-hydroxy-3-(thiophene-2-yl)acrylic acid methyl ester. The results demonstrated significant inhibitory effects against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound 7b | 0.22 - 0.25 | Strong antibacterial |
| Ciprofloxacin | Varies | Standard comparator |
Case Studies
In a related study involving structural modifications of thiophene-containing compounds, researchers found that certain derivatives exhibited enhanced DNA gyrase inhibitory activity with IC50 values ranging from 12.27 to 31.64 μM, indicating potential for use in treating bacterial infections resistant to conventional antibiotics .
Q & A
Q. What are the common synthetic routes for 2-Hydroxy-3-(thiophene-2-yl)acrylic acid methyl ester?
Methodological Answer: The compound is typically synthesized via esterification of the corresponding carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl) . Alternatively, coupling reactions involving thiophene derivatives and acrylic acid precursors may be employed. For example, thiophene-2-carboxylic acid (CAS 527-72-0) can serve as a starting material, modified via Claisen condensation with methyl acrylate derivatives under controlled pH and temperature . Post-synthesis purification often involves column chromatography or recrystallization to achieve >95% purity.
Key Reaction Parameters:
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Esterification | Methanol, H₂SO₄, 60–80°C | Use anhydrous conditions to avoid hydrolysis |
| Thiophene Coupling | Pd catalysts, inert atmosphere | Monitor reaction progress via TLC |
Q. How is the compound characterized post-synthesis?
Methodological Answer: Characterization requires a multi-technique approach :
- NMR Spectroscopy : Confirm ester (-COOCH₃) and hydroxyl (-OH) groups via ¹H (δ 3.7–3.9 ppm for methyl ester) and ¹³C (δ 170–175 ppm for carbonyl) signals .
- X-ray Crystallography : Resolve crystal structure to validate thiophene ring geometry and ester conformation (e.g., C–O bond lengths: ~1.34 Å) .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1720 cm⁻¹, O–H stretch at ~3400 cm⁻¹) .
Data Cross-Validation Tip: Compare experimental spectra with computational predictions (e.g., PubChem’s InChI/SMILES data) to resolve ambiguities .
Q. What are the stability considerations for this compound under varying storage conditions?
Methodological Answer: The compound is sensitive to hydrolysis and photooxidation due to the ester and thiophene moieties. Stability protocols include:
- Storage : –20°C under inert gas (N₂/Ar) in amber vials to prevent moisture/light degradation .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to quantify decomposition products .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?
Methodological Answer: Contradictions often arise from tautomerism (enol-keto forms) or rotameric states of the acrylic acid chain. Strategies include:
- Variable-Temperature NMR : Identify dynamic equilibria by analyzing signal coalescence at elevated temperatures .
- Computational Modeling : Use DFT calculations (e.g., Gaussian09) to predict dominant conformers and compare with experimental data .
- 2D NMR (COSY, NOESY) : Resolve coupling networks and spatial proximities to assign ambiguous signals .
Q. How can reaction conditions be optimized for high-yield synthesis while minimizing side products?
Methodological Answer: Optimize via Design of Experiments (DoE) approaches:
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Catalyst (H₂SO₄) | 0.5–5 mol% | 2 mol% |
| Temperature | 50–90°C | 70°C |
| Solvent | Methanol, THF, DMF | Anhydrous MeOH |
Q. Side Product Mitigation :
- Byproduct Analysis : Use GC-MS to identify intermediates (e.g., unreacted thiophene-2-carboxylic acid).
- Kinetic Control : Shorten reaction time to prevent over-esterification .
Q. What is the role of the thiophene ring in modulating biological activity?
Methodological Answer: The thiophene ring enhances π-π stacking with biological targets (e.g., enzyme active sites) and influences electronic properties.
Q. How can computational methods predict the compound’s reactivity in novel reaction environments?
Methodological Answer:
- Reactivity Descriptors : Calculate Fukui indices (for electrophilic/nucleophilic sites) and HOMO-LUMO gaps using Gaussian09 .
- Solvent Effects : Simulate solvation with COSMO-RS to predict stability in polar vs. non-polar media .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data?
Methodological Answer:
- Purity Assessment : Re-crystallize the compound and re-measure mp (DSC recommended for high precision) .
- Interlaboratory Comparison : Cross-reference with crystallographic data (e.g., CCDC entries) to rule out polymorphic variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
